

Octylbenzene-d22 chemical properties and specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octylbenzene-d22

Cat. No.: B12403311

[Get Quote](#)

An In-Depth Technical Guide to **Octylbenzene-d22**: Chemical Properties, Specifications, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and common analytical applications of **Octylbenzene-d22**. This deuterated aromatic hydrocarbon is a crucial internal standard for quantitative analysis, particularly in mass spectrometry-based methods, offering high precision and accuracy in various research and development settings.

Core Chemical Properties and Specifications

Octylbenzene-d22, also known as 1-Phenoctane-d22, is a saturated analog of octylbenzene where all 22 hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of octylbenzene and structurally related compounds.

Table 1: General Chemical Properties of **Octylbenzene-d22**

Property	Value	Source
Chemical Name	n-Octylbenzene-d22	[1] [2]
Synonym(s)	1-Phenoctane-d22, 1-(Octyl-d17)Benzene-2,3,4,5,6-d5	[1] [3]
CAS Number	1219799-28-6	[1]
Molecular Formula	C ₁₄ D ₂₂	
Molecular Weight	212.46 g/mol	
Isotopic Enrichment	≥98 atom % D	
Appearance	Colorless to light yellow liquid	

Table 2: Physical and Chemical Specifications

Specification	Value	Source
Purity	Typically ≥98%	
Boiling Point (non-deuterated)	261-263 °C	
Melting Point (non-deuterated)	-36 °C	
Density (non-deuterated)	0.858 g/mL at 25 °C	
Refractive Index (non-deuterated)	1.483-1.485 at 20 °C	
Storage Conditions	Store at room temperature or -20°C for long-term storage.	
Stability	Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years.	
Solubility	Immiscible with water. Soluble in most organic solvents.	

Note: Physical properties such as boiling point, melting point, density, and refractive index are for the non-deuterated form (Octylbenzene, CAS: 2189-60-8) and serve as a close approximation for the deuterated analog.

Role in Quantitative Analysis

Deuterated internal standards are the gold standard in quantitative mass spectrometry.

Octylbenzene-d22 is utilized as an internal standard to correct for variations during sample preparation, injection, and ionization. Because it is chemically almost identical to the analyte of interest (the non-deuterated octylbenzene), it co-elutes during chromatographic separation and experiences similar matrix effects, but is distinguishable by its higher mass. This ensures a more accurate and precise quantification of the target analyte.

Experimental Protocols

The following are detailed methodologies for the use of **Octylbenzene-d22** as an internal standard in typical quantitative analytical workflows, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of the analyte (Octylbenzene) and the internal standard (**Octylbenzene-d22**) for calibration and sample analysis.

Materials:

- Octylbenzene (analytical standard grade)
- **Octylbenzene-d22**
- High-purity solvent (e.g., methanol, acetonitrile, or hexane, compatible with the analytical method)
- Calibrated analytical balance
- Volumetric flasks (Class A)
- Micropipettes

Procedure:

- Stock Solution Preparation (e.g., 1 mg/mL):
 - Accurately weigh approximately 10 mg of Octylbenzene and **Octylbenzene-d22** into separate 10 mL volumetric flasks.
 - Record the exact weight.
 - Dissolve the compounds in the chosen solvent and fill to the mark.
 - Calculate the precise concentration of each stock solution.
 - Store stock solutions at -20°C in amber vials to prevent degradation.
- Working Standard Solution Preparation:
 - Prepare a series of calibration standards by performing serial dilutions of the Octylbenzene stock solution to cover the expected concentration range of the analyte in the samples.
 - Prepare a working internal standard solution by diluting the **Octylbenzene-d22** stock solution to a fixed concentration that provides a stable and robust signal in the mass spectrometer.

Sample Preparation and Analysis by GC-MS

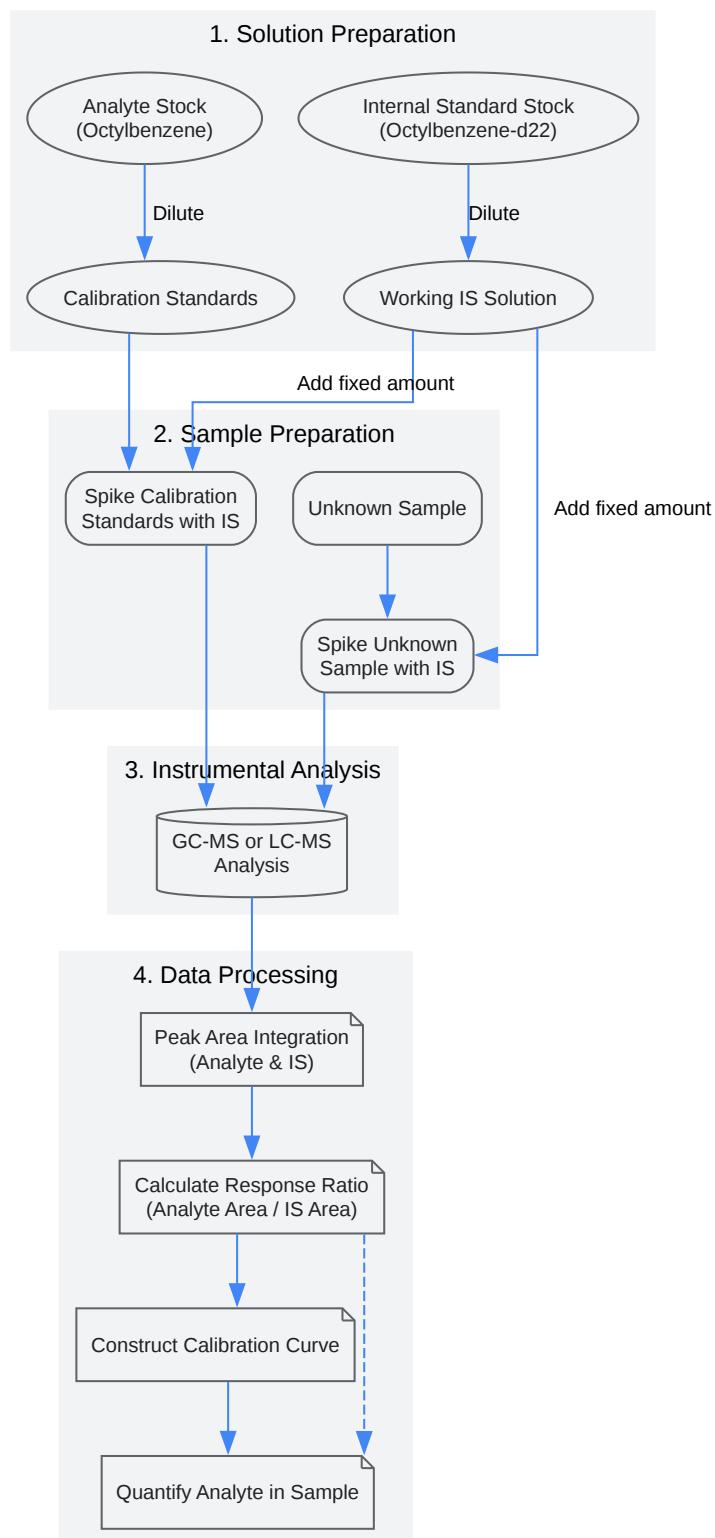
Objective: To quantify Octylbenzene in a sample matrix using **Octylbenzene-d22** as an internal standard. This protocol is based on general principles outlined in standardized methods like ASTM D5769 for aromatic compound analysis.

Materials:

- Sample containing Octylbenzene
- Prepared calibration standards and internal standard working solution

- GC-MS system with a suitable capillary column (e.g., non-polar, like a 5% phenyl-methylpolysiloxane)
- Autosampler vials with inserts

Procedure:


- Sample and Calibrator Spiking:
 - To a known volume or weight of each calibration standard and sample, add a precise and consistent volume of the **Octylbenzene-d22** working internal standard solution.
 - For example, add 10 μ L of a 10 μ g/mL **Octylbenzene-d22** solution to 1 mL of each sample and calibration standard.
- GC-MS Analysis:
 - Injection: Inject 1 μ L of the prepared sample or standard into the GC-MS.
 - Chromatography: Use a temperature program that effectively separates Octylbenzene from other matrix components. A typical program might start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
 - Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
 - Monitor characteristic ions for Octylbenzene (e.g., m/z 91, 190).
 - Monitor characteristic ions for **Octylbenzene-d22** (e.g., m/z 98, 212).
- Data Analysis:
 - Integrate the peak areas for the target analyte and the internal standard.
 - Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

- Construct a calibration curve by plotting the response ratio against the concentration of the analyte.
- Determine the concentration of Octylbenzene in the samples by applying the response ratio to the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for using a deuterated internal standard in a quantitative analytical method.

Workflow for Quantitative Analysis Using a Deuterated Internal Standard

[Click to download full resolution via product page](#)

Caption: Quantitative analysis workflow using a deuterated internal standard.

This comprehensive guide provides essential information for the effective use of **Octylbenzene-d22** in quantitative analytical studies. Its well-defined properties and the established methodologies for its application make it an invaluable tool for researchers and scientists in various fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. glpbio.com [glpbio.com]
- 2. cdn isotopes.com [cdn isotopes.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Octylbenzene-d22 chemical properties and specifications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12403311#octylbenzene-d22-chemical-properties-and-specifications\]](https://www.benchchem.com/product/b12403311#octylbenzene-d22-chemical-properties-and-specifications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com